4-(3-Bromo-4-methylbenzyl)morpholine
Description
4-(3-Bromo-4-methylbenzyl)morpholine is a morpholine derivative characterized by a benzyl group substituted with a bromine atom at the 3-position and a methyl group at the 4-position on the aromatic ring. This compound serves as a key intermediate in medicinal chemistry, particularly in the development of targeted therapies. Its structure enables interactions with biological targets through hydrophobic and halogen-bonding interactions, making it relevant in drug discovery pipelines .
Properties
IUPAC Name |
4-[(3-bromo-4-methylphenyl)methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-10-2-3-11(8-12(10)13)9-14-4-6-15-7-5-14/h2-3,8H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVJUYUDTFWPKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2CCOCC2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-4-methylbenzyl)morpholine typically involves the reaction of 3-bromo-4-methylbenzyl chloride with morpholine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromo-4-methylbenzyl)morpholine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group on the benzyl ring can be oxidized to form a carboxylic acid or aldehyde.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the benzyl group to a methyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used, often in acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include benzyl alcohol, benzaldehyde, or benzoic acid.
Reduction Reactions: Products include the corresponding de-brominated or reduced benzyl derivatives.
Scientific Research Applications
4-(3-Bromo-4-methylbenzyl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(3-Bromo-4-methylbenzyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-(3-Bromo-4-methylbenzyl)morpholine with six analogs, focusing on structural features, physicochemical properties, synthesis routes, and biological activities.
Table 1: Structural and Physicochemical Comparison
Key Findings from Comparative Analysis
Structural Influence on Bioactivity :
- Halogen Position : Bromine at the 2-position (e.g., 4-(2-Bromobenzyl)morpholine) enhances cytochrome P450 inhibition, while bromine at the 3-position (target compound) may improve selectivity for kinase targets due to steric effects .
- Electron-Withdrawing Groups : The nitro group in 4-(4-Nitrobenzyl)morpholine increases reactivity in nucleophilic substitution, making it a versatile intermediate for anticancer derivatives .
Synthetic Flexibility :
- Nickel-catalyzed cross-coupling (e.g., ) is a robust method for introducing trifluoromethyl groups, whereas nucleophilic substitution dominates nitro/methyl derivatives .
Crystallographic Insights: 4-(4-Nitrobenzyl)morpholine crystallizes in a monoclinic system (P2₁/c) with intermolecular C–H···O interactions stabilizing the structure, a feature absent in brominated analogs due to reduced polarity .
Toxicity and Handling: Brominated derivatives (e.g., 4-(2-Bromo-4-fluorobenzyl)morpholine) require stringent safety protocols (GHS Category 8) compared to non-halogenated analogs .
Biological Activity
4-(3-Bromo-4-methylbenzyl)morpholine is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a morpholine ring and a brominated aromatic side chain. Understanding its biological activity is crucial for evaluating its potential applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula for this compound is C12H14BrN. The presence of the bromine atom and the morpholine ring contributes to its chemical reactivity and biological interactions.
The biological activity of this compound may involve interactions with various molecular targets, including enzymes and receptors. The bromine substitution on the benzyl group can enhance lipophilicity, potentially improving membrane permeability and bioavailability.
Antibacterial Activity
Compounds with similar structural features have been reported to possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The introduction of electron-withdrawing groups like bromine has been associated with enhanced antibacterial effects . For example, some piperidine derivatives with bromo substitutions demonstrated significant inhibition against various bacterial strains.
Case Studies
| Study | Compound | Biological Activity | Target Cells/Organisms |
|---|---|---|---|
| Study 1 | Hydrazide Derivatives | Induces autophagic cell death | MDA-MB-231, MDA-MB-468 (breast cancer) |
| Study 2 | Piperidine Derivatives | Antibacterial activity | Various Gram-positive and Gram-negative bacteria |
| Study 3 | Benzimidazole Derivatives | Anticancer agents | Various cancer cell lines |
Research Findings
- Anticancer Potential : Compounds structurally related to this compound have been evaluated for their ability to inhibit mTOR pathways, which are crucial in cancer progression .
- Antibacterial Effects : The incorporation of bromine in similar compounds has been linked to improved antibacterial activity, suggesting that this compound may also exhibit such properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
